molecular formula C17H18N4O6S B10889918 1-(4-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(4-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10889918
M. Wt: 406.4 g/mol
InChI Key: CMGWZIJZSFDMJC-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features both nitrobenzyl and nitrophenylsulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobenzyl chloride.

    Formation of Piperazine Derivative: 4-nitrobenzyl chloride is reacted with piperazine in the presence of a base such as sodium hydroxide to form 1-(4-nitrobenzyl)piperazine.

    Sulfonylation: The final step involves the sulfonylation of 1-(4-nitrobenzyl)piperazine with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl and sulfonyl groups can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Reduction: 1-(4-Aminobenzyl)-4-[(2-aminophenyl)sulfonyl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding nitroso or nitro derivatives.

Scientific Research Applications

1-(4-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrobenzyl)piperazine: Lacks the sulfonyl group, making it less versatile in terms of chemical reactivity.

    4-[(2-Nitrophenyl)sulfonyl]piperazine: Lacks the nitrobenzyl group, which may affect its biological activity and applications.

Uniqueness

1-(4-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both nitrobenzyl and nitrophenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N4O6S

Molecular Weight

406.4 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18N4O6S/c22-20(23)15-7-5-14(6-8-15)13-18-9-11-19(12-10-18)28(26,27)17-4-2-1-3-16(17)21(24)25/h1-8H,9-13H2

InChI Key

CMGWZIJZSFDMJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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